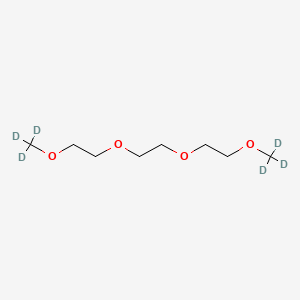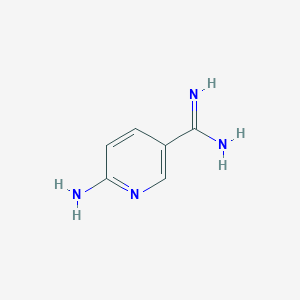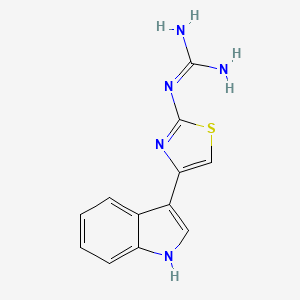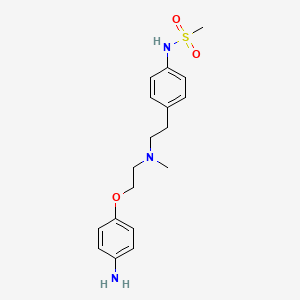
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid is a complex organic compound with a unique structure. It contains an acetamido group, an amino group, and a sulfanylpropanoic acid backbone. The presence of trideuterio and hydroxy groups adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid involves multiple steps. The process typically starts with the preparation of the sulfanylpropanoic acid backbone, followed by the introduction of the acetamido and amino groups. The trideuterio and hydroxy groups are incorporated through specific deuteration and hydroxylation reactions. The reaction conditions often require controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trideuterio group may enhance its stability and bioavailability, making it a promising candidate for further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: An amino acid with a similar sulfanyl group.
N-acetylcysteine: A derivative of cysteine with an acetamido group.
S-adenosylmethionine: A compound with a similar sulfur-containing backbone.
Uniqueness
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid is unique due to the presence of the trideuterio group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H14N2O5S |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(12)10-5(8(14)15)3-16-6(2-11)7(9)13/h5-6,11H,2-3H2,1H3,(H2,9,13)(H,10,12)(H,14,15)/t5-,6?/m0/s1/i2D2,6D |
InChI-Schlüssel |
BPWCIZNAHHZFRX-ZOBPEHPPSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C(=O)N)SC[C@@H](C(=O)O)NC(=O)C)O |
Kanonische SMILES |
CC(=O)NC(CSC(CO)C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)


![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)


![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)

![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)



![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)

